Silane, (chloromethyl)dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-
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Overview
Description
Silane, (chloromethyl)dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)- is a complex organosilicon compound It features a silane core with various functional groups attached, including a chloromethyl group, dimethyl groups, and a phenyl ring substituted with a propyl group and a trioxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (chloromethyl)dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- typically involves multiple steps. One common method includes the reaction of a chloromethylsilane precursor with a phenylacetylene derivative under specific conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps, such as distillation or chromatography, are essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, (chloromethyl)dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Amines, thiols; reactions often carried out in polar solvents like dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced silane derivatives.
Substitution: Substituted silane compounds with various functional groups.
Scientific Research Applications
Silane, (chloromethyl)dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a biocompatible material in medical devices and drug delivery systems.
Medicine: Explored for its use in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, (chloromethyl)dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- involves its interaction with specific molecular targets. The compound can form covalent bonds with various substrates, leading to modifications in their chemical structure. This interaction can affect molecular pathways, such as signal transduction or enzymatic activity, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl-dimethyl-[2-[4-(1-propyl-3,5,8-trioxabicyclo[2.2.2]octan-4-yl)phenyl]ethynyl]silane
- N-(4-Chlorophenyl)-1,2-phenylenediamine
Uniqueness
Silane, (chloromethyl)dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trioxabicyclo structure and ethynyl linkage provide additional versatility compared to other similar compounds.
Properties
CAS No. |
134134-03-5 |
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Molecular Formula |
C19H25ClO3Si |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
chloromethyl-dimethyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C19H25ClO3Si/c1-4-10-18-12-21-19(22-13-18,23-14-18)17-7-5-16(6-8-17)9-11-24(2,3)15-20/h5-8H,4,10,12-15H2,1-3H3 |
InChI Key |
YRJRWMKSFZGGON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)CCl |
Origin of Product |
United States |
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